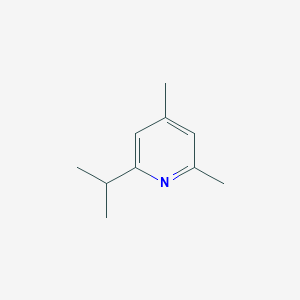
2,4-Dimethyl-6-(propan-2-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dimethyl-6-(propan-2-yl)pyridine is a heterocyclic aromatic compound that belongs to the pyridine family. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The structure of this compound consists of a pyridine ring substituted with two methyl groups at positions 2 and 4, and an isopropyl group at position 6.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-6-(propan-2-yl)pyridine can be achieved through several synthetic routes. One common method involves the alkylation of 2,4-dimethylpyridine with isopropyl halides under basic conditions. The reaction typically uses a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine ring, followed by the addition of the isopropyl halide to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic methods, such as using palladium or nickel catalysts, can also be employed to facilitate the alkylation reaction. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to achieve efficient production on a large scale.
化学反应分析
Types of Reactions
2,4-Dimethyl-6-(propan-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyridine ring. For example, nitration using nitric acid and sulfuric acid can introduce a nitro group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride, catalytic hydrogenation; reactions are often performed in an inert atmosphere.
Substitution: Nitric acid, sulfuric acid; reactions are conducted under controlled temperature conditions to prevent overreaction.
Major Products Formed
Oxidation: Pyridine N-oxides
Reduction: Piperidine derivatives
Substitution: Nitro-substituted pyridine derivatives
科学研究应用
2,4-Dimethyl-6-(propan-2-yl)pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules. Its derivatives are used in the development of ligands for catalysis and coordination chemistry.
Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Pyridine derivatives are explored for their therapeutic potential in treating various diseases. This compound may be investigated for its pharmacological effects.
Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological targets in pests.
作用机制
The mechanism of action of 2,4-Dimethyl-6-(propan-2-yl)pyridine depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The molecular targets and pathways involved vary based on the specific derivative and its intended use.
相似化合物的比较
Similar Compounds
2,4-Dimethylpyridine: Lacks the isopropyl group at position 6, making it less sterically hindered.
2,6-Dimethylpyridine: Has methyl groups at positions 2 and 6, but no substitution at position 4.
3,5-Dimethylpyridine: Substituted at positions 3 and 5, differing in the position of methyl groups.
Uniqueness
2,4-Dimethyl-6-(propan-2-yl)pyridine is unique due to the presence of both methyl and isopropyl groups, which can influence its chemical reactivity and biological activity. The specific substitution pattern can affect the compound’s steric and electronic properties, making it distinct from other pyridine derivatives.
属性
CAS 编号 |
51779-52-3 |
|---|---|
分子式 |
C10H15N |
分子量 |
149.23 g/mol |
IUPAC 名称 |
2,4-dimethyl-6-propan-2-ylpyridine |
InChI |
InChI=1S/C10H15N/c1-7(2)10-6-8(3)5-9(4)11-10/h5-7H,1-4H3 |
InChI 键 |
RYECSFVDVZOGIW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=C1)C(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



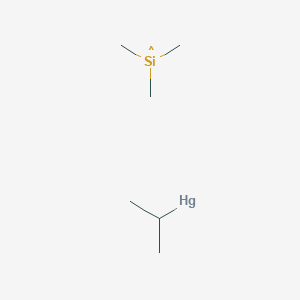
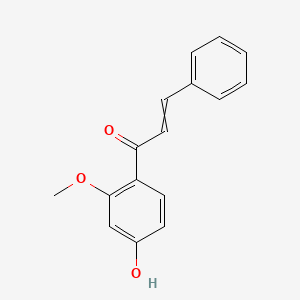
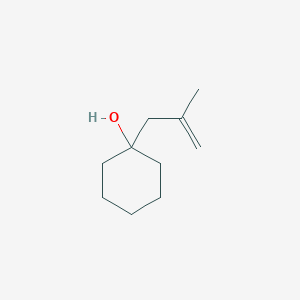


![Methyl 2-[3,5-diiodo-4-(4-methoxyphenoxy)phenyl]acetate](/img/structure/B14649433.png)
![[1,1'-Biphenyl]-2-amine, 2'-azido-](/img/structure/B14649440.png)

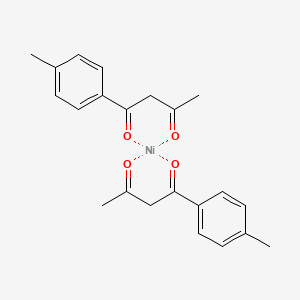
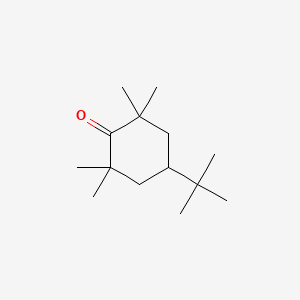
![2-(7-Amino-3h-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-4-(hydroxymethyl)cyclopentanol](/img/structure/B14649456.png)
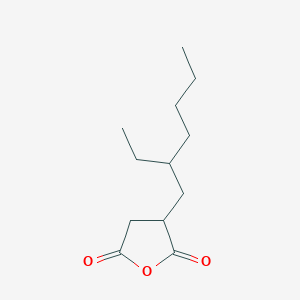
![Dimethyl[3-(phenylphosphanyl)propyl]germyl](/img/structure/B14649468.png)
